molecular formula C21H20N6OS B12640482 5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

Cat. No.: B12640482
M. Wt: 404.5 g/mol
InChI Key: HNZMQRYKDXSETP-UHFFFAOYSA-N
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Description

5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification methods such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain kinases involved in cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H20N6OS

Molecular Weight

404.5 g/mol

IUPAC Name

5-(7-methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C21H20N6OS/c1-13-16-18(29-17(13)14-5-3-2-4-6-14)20(27-7-9-28-10-8-27)26-19(25-16)15-11-23-21(22)24-12-15/h2-6,11-12H,7-10H2,1H3,(H2,22,23,24)

InChI Key

HNZMQRYKDXSETP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)C5=CC=CC=C5

Origin of Product

United States

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